Cas no 7550-03-0 (Benzeneacetic acid,4-fluoro-a-hydroxy-, ethyl ester)

Benzeneacetic acid,4-fluoro-a-hydroxy-, ethyl ester structure
7550-03-0 structure
Product Name:Benzeneacetic acid,4-fluoro-a-hydroxy-, ethyl ester
Numero CAS:7550-03-0
MF:C10H11FO3
MW:198.190946817398
MDL:MFCD16661866
CID:566192
PubChem ID:111010
Update Time:2025-06-13

Benzeneacetic acid,4-fluoro-a-hydroxy-, ethyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzeneacetic acid,4-fluoro-a-hydroxy-, ethyl ester
    • ethyl 2-(4-fluorophenyl)-2-hydroxyacetate
    • ethyl 4-fluorophenylglycolate
    • ethyl (4-fluorophenyl)(hydroxy)acetate
    • EN300-624326
    • 93EF63RC9Q
    • (R)-Ethyl 2-(4-fluorophenyl)-2-hydroxyacetate
    • AKOS009165450
    • DTXSID20996956
    • NS00046430
    • Benzeneacetic acid, 4-fluoro-alpha-hydroxy-, ethyl ester
    • ethyl2-(4-fluorophenyl)-2-hydroxyacetate
    • CS3001
    • MFCD16661866
    • SCHEMBL512526
    • 7550-03-0
    • SB46002
    • AMY5884
    • EINECS 231-438-2
    • CNCGHQKCIUHNRW-UHFFFAOYSA-N
    • AS-9745
    • Ethyl 4-fluoro-alpha-hydroxybenzeneacetate
    • 32222-46-1
    • MDL: MFCD16661866
    • Inchi: 1S/C10H11FO3/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6,9,12H,2H2,1H3
    • Chiave InChI: CNCGHQKCIUHNRW-UHFFFAOYSA-N
    • Sorrisi: FC1C=CC(=CC=1)C(C(=O)OCC)O

Proprietà calcolate

  • Massa esatta: 198.06923
  • Massa monoisotopica: 198.069222
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 4
  • Complessità: 188
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: niente
  • Superficie polare topologica: 46.5

Proprietà sperimentali

  • Densità: 1.229
  • Punto di ebollizione: 284.5°C at 760 mmHg
  • Punto di infiammabilità: 125.9°C
  • Indice di rifrazione: 1.511
  • PSA: 46.53

Benzeneacetic acid,4-fluoro-a-hydroxy-, ethyl ester Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Apollo Scientific
PC300965-1g
Ethyl (4-fluorophenyl)(hydroxy)acetate
7550-03-0 95%
1g
£273.00 2025-02-21
abcr
AB481701-1 g
Ethyl 2-(4-fluorophenyl)-2-hydroxyacetate
7550-03-0
1g
€121.40 2023-04-20
abcr
AB481701-250mg
Ethyl 2-(4-fluorophenyl)-2-hydroxyacetate; .
7550-03-0
250mg
€233.50 2025-04-16
abcr
AB481701-500mg
Ethyl 2-(4-fluorophenyl)-2-hydroxyacetate; .
7550-03-0
500mg
€291.80 2025-04-16
abcr
AB481701-1g
Ethyl 2-(4-fluorophenyl)-2-hydroxyacetate; .
7550-03-0
1g
€410.10 2025-04-16
abcr
AB481701-2.52,5g
Ethyl 2-(4-fluorophenyl)-2-hydroxyacetate; .
7550-03-0
2.52,5g
€956.50 2024-04-16
Enamine
EN300-624326-1.0g
ethyl 2-(4-fluorophenyl)-2-hydroxyacetate
7550-03-0 90%
1g
$0.0 2023-06-07
A2B Chem LLC
AC59229-50mg
Ethyl 2-(4-fluorophenyl)-2-hydroxyacetate
7550-03-0 90%
50mg
$253.00 2024-04-19
A2B Chem LLC
AC59229-100mg
Ethyl 2-(4-fluorophenyl)-2-hydroxyacetate
7550-03-0 90%
100mg
$279.00 2024-04-19
A2B Chem LLC
AC59229-250mg
Ethyl 2-(4-fluorophenyl)-2-hydroxyacetate
7550-03-0 90%
250mg
$313.00 2024-04-19
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